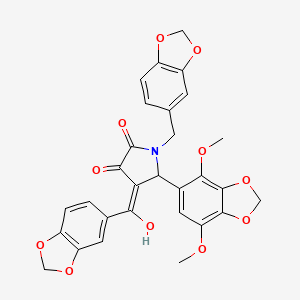![molecular formula C13H7F4N3 B11064434 3-(3-Fluorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11064434.png)
3-(3-Fluorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Fluorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that features a triazole ring fused to a pyridine ring. The presence of fluorine atoms in its structure makes it particularly interesting for various applications in pharmaceuticals, agrochemicals, and materials science due to the unique properties imparted by fluorine, such as increased metabolic stability and lipophilicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the practical methods for synthesizing substituted [1,2,4]triazolo[4,3-a]pyridines involves a one-pot synthesis from 2-hydrazinopyridine and substituted aromatic aldehydes. This method is mild, efficient, and operationally simple, typically carried out at room temperature . Another approach involves the regioselective synthesis of 3-trifluoromethyl 1,2,4-triazoles via photocycloaddition of sydnone with trifluoroacetonitrile .
Industrial Production Methods
Industrial production methods for such compounds often involve scalable and cost-effective processes. The one-pot synthesis method mentioned above is particularly suitable for industrial applications due to its simplicity and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The presence of fluorine atoms can facilitate nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The triazole ring can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions
Photocycloaddition: Using trifluoroacetonitrile and sydnone under photocatalytic conditions.
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, photocycloaddition with trifluoroacetonitrile yields 3-trifluoromethyl 1,2,4-triazoles .
Scientific Research Applications
3-(3-Fluorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine has several applications in scientific research:
Pharmaceuticals: It is used in the development of drugs due to its potential biological activity and metabolic stability.
Agrochemicals: The compound’s properties make it suitable for use in pesticides and herbicides.
Materials Science: Its unique structure is valuable in the development of new materials with specific properties, such as increased thermal stability.
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its application. For instance, it has been studied as a potential c-Met kinase inhibitor, which is relevant in cancer research .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(3-Fluorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine is unique due to the combination of a fluorophenyl group and a trifluoromethyl group, which imparts distinct physicochemical properties. This makes it particularly valuable in applications requiring high metabolic stability and specific biological activity .
Properties
Molecular Formula |
C13H7F4N3 |
|---|---|
Molecular Weight |
281.21 g/mol |
IUPAC Name |
3-(3-fluorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C13H7F4N3/c14-10-3-1-2-8(6-10)12-19-18-11-5-4-9(7-20(11)12)13(15,16)17/h1-7H |
InChI Key |
FNEQADZNNRVEHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN=C3N2C=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-(4-chlorophenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-phenylacetamide](/img/structure/B11064358.png)
![1-[4-(Hexyloxy)phenyl]-3-{4-[(4-methoxyphenyl)amino]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11064366.png)
![4-(4-{[(3-chlorophenyl)carbonyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B11064371.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B11064405.png)
![1-benzyl-2'-(3-chlorophenyl)-3a',6',7',8',8a',8b'-hexahydro-1'H-spiro[indole-3,4'-pyrrolo[3,4-a]pyrrolizine]-1',2,3'(1H,2'H)-trione](/img/structure/B11064411.png)

![14-phenyl-11-thia-3,5,6,8,13-pentazapentacyclo[10.8.0.02,10.05,9.015,20]icosa-1(12),2(10),3,6,8,13,15(20)-heptaene](/img/structure/B11064416.png)
![3-(4-bromophenyl)-6-(4-methylphenyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione](/img/structure/B11064420.png)
![N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-iodobenzamide](/img/structure/B11064426.png)
![ethyl {3,5-dimethyl-4-[(phenylacetyl)amino]-1H-pyrazol-1-yl}acetate](/img/structure/B11064445.png)
![Methyl 4-oxo-4-[2-(2-phenylacetyl)anilino]butanoate](/img/structure/B11064447.png)
![3-(4-chlorophenyl)-6-(4-fluorophenyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione](/img/structure/B11064448.png)
![6-(Pyrimidin-2-ylthio)tetrazolo[1,5-b]pyridazine](/img/structure/B11064449.png)
